Home > Products > Screening Compounds P121235 > 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide - 1019625-55-8

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide

Catalog Number: EVT-3338255
CAS Number: 1019625-55-8
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4)

Compound Description: D2AAK4 is a multi-target ligand that interacts with aminergic G protein-coupled receptors (GPCRs). It shows potential as an antipsychotic agent, demonstrating efficacy in reducing amphetamine-induced hyperactivity, improving memory consolidation, and exhibiting anxiogenic properties in preclinical models [].

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide Derivatives

Compound Description: This series of compounds was investigated for its potential as novel antihypertensive agents due to their inhibitory activity against T-type Ca2+ channels [, ]. These derivatives demonstrated the ability to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type Ca2+ channel blockers [, ].

(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)

Compound Description: AZD5363 is a potent, orally bioavailable inhibitor of Akt kinases []. It exhibits improved potency, reduced hERG affinity, and greater selectivity compared to other pyrrolopyrimidine-based Akt inhibitors []. Preclinical studies revealed favorable drug metabolism and pharmacokinetic properties, including pharmacodynamic knockdown of Akt phosphorylation and downstream biomarkers, as well as tumor growth inhibition in a breast cancer xenograft model [].

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives

Compound Description: These compounds were designed as human carbonic anhydrase (hCA) inhibitors []. Several derivatives displayed potent inhibitory activity at low nanomolar concentrations and selectivity for hCA II, hCA IX, and hCA XII []. Notably, compounds incorporating piperazine and benzylamine moieties exhibited high selectivity for tumor-associated hCA isoforms, suggesting potential as anticancer agents [].

N-(Butyl)-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4)

Compound Description: C4 exhibits potent in vitro and in vivo trypanocidal activity [, ]. Mechanistic studies indicate that C4 targets mitochondria, leading to mitochondrial dysfunction and ultimately cell death in Trypanosoma cruzi []. Interestingly, C4 demonstrates synergistic trypanocidal activity when combined with benznidazole, highlighting its potential for combination therapy [].

Overview

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is a chemical compound notable for its structural features and potential applications in medicinal chemistry. The compound consists of a piperidine ring substituted with an aminomethyl group and a carboxamide moiety, which contribute to its biological activity. This compound is classified under piperidine derivatives, which are widely studied due to their diverse pharmacological properties.

Source

The compound can be synthesized through various methods, and it is available from chemical suppliers such as Sigma-Aldrich and BenchChem, where it is listed under the CAS number 1019625-55-8 .

Classification

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide falls into the category of organic compounds, specifically within the class of amides and piperidine derivatives. Its structure allows for interactions with biological targets, making it of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. Common methods include:

  • N-Alkylation: The introduction of the aminomethyl group can be achieved through N-alkylation of 4-piperidone or its derivatives.
  • Carboxamidation: The carboxamide functionality can be introduced via reaction with appropriate amine sources under acidic or basic conditions.

Technical Details

The synthesis may require specific reagents such as:

  • Bromomethyl compounds for the alkylation step.
  • Amides or isocyanates for introducing the carboxamide group.

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular formula of 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is C12_{12}H16_{16}N2_{2}O. The structure features:

  • A piperidine ring.
  • An aminomethyl group attached to a phenyl ring.
  • A carboxamide group at the 4-position of the piperidine.

Data

The compound's molecular weight is approximately 204.27 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure.

Chemical Reactions Analysis

Reactions

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

  • Hydrolysis: The carboxamide can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and amine.
  • Substitution reactions: The aminomethyl group can participate in further substitution reactions, potentially leading to more complex derivatives.

Technical Details

Reaction conditions such as pH, temperature, and solvent choice are vital for controlling reaction pathways and product formation.

Mechanism of Action

The mechanism of action for 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is primarily associated with its interaction with biological targets, potentially influencing neurotransmitter systems or other signaling pathways.

Process

The compound may act as an inhibitor or modulator of specific receptors or enzymes, leading to altered physiological responses. Detailed studies are required to elucidate its precise mechanism in various biological contexts.

Data

Research indicates that similar compounds often exhibit activity against targets involved in neurological disorders or cancer pathways, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide is typically a white to off-white solid at room temperature. It has moderate solubility in polar solvents like water and methanol.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for piperidine derivatives.
  • Stability: The compound should be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as thermal stability tests and solubility assessments are essential for understanding its behavior in various environments.

Applications

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide has potential applications in scientific research, particularly in medicinal chemistry. Its structural features suggest possible use in drug development targeting:

  • Neurological disorders.
  • Cancer therapeutics.

Research into its pharmacological effects could lead to new therapeutic agents with improved efficacy and selectivity compared to existing treatments.

Introduction and Research Significance

Structural Classification within Piperidine-Based Pharmacophores

The compound belongs to the 4-carboxamido-N-arylpiperidine subclass, characterized by a carboxamide at position 4 of the piperidine ring and an aromatic substitution at the nitrogen atom. Its structure features three distinct components:

  • Piperidine Core: A six-membered nitrogen heterocycle providing conformational flexibility and basicity (pKa ~10.5) that influences membrane permeability.
  • C4-Carboxamide: A polar substituent (-CONH₂) that enhances solubility and forms hydrogen bonds with biological targets.
  • 4-(Aminomethyl)phenyl N-Substituent: A benzylamine-derived aromatic system enabling π-π stacking and electrostatic interactions with receptors [1] [4].

Table 1: Structural Comparison of Key Piperidine Carboxamide Derivatives

Compound NameCore StructureN-SubstituentPharmacological Notes
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamidePiperidine-4-carboxamide4-(Aminomethyl)phenylEnhanced CNS penetration; NK1 affinity [1] [5]
1-[4-(Aminomethyl)phenyl]piperidine-2-carboxamide (CID 61571414)Piperidine-2-carboxamide4-(Aminomethyl)phenylStereochemical sensitivity; altered target selectivity [3]
1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide (CAS 953729-12-9)Piperidine-4-carboxamide(4-(Aminomethyl)phenyl)methylIncreased steric bulk; reduced metabolic clearance [9]
1-(4-Aminophenyl)piperidine-4-carboxamide (CID 16790884)Piperidine-4-carboxamide4-AminophenylLacks aminomethyl spacer; weaker receptor binding [8]

Critical structural variations include:

  • Positional Isomerism: The 4-carboxamide isomer (target compound) shows superior NK1 receptor affinity compared to 2-carboxamide analogs (e.g., CID 61571414) due to spatial orientation of the carboxamide relative to the piperidine nitrogen [3].
  • Linker Flexibility: Insertion of a methylene spacer between the phenyl and piperidine nitrogen (as in CAS 953729-12-9) reduces conformational strain but may decrease CNS bioavailability [9].
  • Amino Group Placement: Direct attachment of an amino group to the phenyl ring (CID 16790884) diminishes potency compared to the aminomethyl (-CH₂NH₂) terminus, which extends interactions into hydrophobic receptor subpockets [8].

Historical Development and Emergence in Medicinal Chemistry

The compound emerged from iterative scaffold hybridization strategies aimed at overcoming limitations of early NK1 antagonists. Key milestones include:

  • Predecessor NK1 Antagonists: Early clinical candidates like compound 1 (3-phenyl-4-benzylaminopiperidine) exhibited potent NK1 antagonism but induced CYP3A via pregnane X receptor (PXR) activation, causing drug-drug interactions. The benzylamine moiety was identified as a key liability [5].
  • Carboxamide Scaffold Integration: Hybridization with naphthyridine-6-carboxamide derivatives (e.g., compound 2) retained NK1 affinity while eliminating PXR activation. This inspired the incorporation of benzylcarboxamide into 3-phenylpiperidines, yielding the target scaffold [5].
  • Synthetic Optimization: The synthesis route established for related 3-phenylpiperidine-4-carboxamides involved:
  • Copper-catalyzed addition of phenylmagnesium bromide to ethyl N-methylpiperidine-4-carboxylate
  • Boc protection and ester hydrolysis
  • Amide coupling with substituted benzylamines [5]This pathway enabled rapid diversification at the C3 and carboxamide positions.

Table 2: Evolution of Piperidine Carboxamides as NK1 Antagonists

GenerationPrototype StructureAdvantagesLimitations
First (2000s)3-Phenyl-4-benzylaminopiperidineHigh CNS NK1 occupancyCYP3A induction via PXR; short half-life
Second (2010s)Naphthyridine-6-carboxamideNo CYP3A induction; oral bioavailabilityPeripheral restriction; low brain penetration
Hybrid (Target)3-Phenylpiperidine-4-carboxamideBalanced NK1 affinity/CYP3A inhibition; long duration (>24h)Metabolic instability in human microsomes (e.g., compound 17) [5]

The target compound addressed two critical needs:

  • Duration Extension: Early analogs (e.g., compound 17 in literature) showed 24h efficacy in guinea-pig GR-73637-induced locomotive activity assays after oral dosing [5].
  • CYP3A Mitigation: Replacing benzylamine with benzylcarboxamide reduced PXR activation by >70% compared to first-generation inhibitors [5].

Knowledge Gaps and Unmet Research Needs

Despite its promising scaffold, significant research gaps persist:

  • Target Deconvolution: Beyond implied NK1 activity, no comprehensive binding or functional data exists for this specific compound. Related 3-phenylpiperidine-4-carboxamides show sub-nM NK1 affinity, but the aminomethylphenyl variant’s selectivity against NK2/NK3 receptors remains unvalidated [5].
  • Metabolic Fate: Human microsome studies of analog 17 revealed rapid oxidative metabolism (t₁/₂ < 30 min). The electron-rich aminomethylphenyl group may exacerbate this vulnerability, necessitating deuterium labeling or fluorine substitution to block labile sites [5].
  • Synthetic Scalability: Current routes require chromatographic separation of cis/trans piperidine isomers (from intermediate 5), reducing synthetic yields. Stereoselective methods using chiral catalysts or enzymatic resolution remain unexplored [5].
  • Physicochemical Profiling: Experimental LogDₚₕ₇.₄, solubility, and pKa data are absent. Predicted properties (AlogP ~1.8, PSA ~65 Ų) suggest moderate blood-brain barrier permeability but require empirical validation [1] [4].
  • Structural Biology: No X-ray co-crystal structures with NK1 or related targets are available. Molecular modeling suggests the aminomethyl group forms salt bridges with Glu247 of NK1, but dynamic binding interactions need confirmation [5].

Priority Research Directions

  • Metabolic Stabilization: Introduce small steric shields (e.g., α-methyl groups) or modify metabolically labile C–H bonds.
  • Stereochemistry-Activity Relationships: Synthesize and profile all four stereoisomers to determine absolute configuration effects.
  • Peripheral-Restricted Analogs: Design quaternary ammonium salts or carboxylic acid derivatives to explore peripheral indications.

Properties

CAS Number

1019625-55-8

Product Name

1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidine-4-carboxamide

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C13H19N3O/c14-9-10-1-3-12(4-2-10)16-7-5-11(6-8-16)13(15)17/h1-4,11H,5-9,14H2,(H2,15,17)

InChI Key

PRHSXKWURSTSIF-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)CN

Canonical SMILES

C1CN(CCC1C(=O)N)C2=CC=C(C=C2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.